(R)-4-Hydroxycarvedilol
Übersicht
Beschreibung
®-4-Hydroxycarvedilol is a chiral compound derived from carvedilol, a non-selective beta-blocker used primarily in the treatment of hypertension and heart failure. The ®-enantiomer of 4-Hydroxycarvedilol is known for its potent antioxidant properties and its ability to inhibit lipid peroxidation, making it a compound of interest in both pharmaceutical and biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Hydroxycarvedilol typically involves the hydroxylation of carvedilol. One common method is the asymmetric synthesis using chiral catalysts to ensure the production of the ®-enantiomer. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or organic peroxides in the presence of a catalyst like titanium silicalite.
Industrial Production Methods: On an industrial scale, the production of ®-4-Hydroxycarvedilol may involve the use of biocatalysts or microbial fermentation processes to achieve high enantiomeric purity. These methods are preferred due to their efficiency and the ability to produce large quantities of the compound with minimal environmental impact.
Types of Reactions:
Oxidation: ®-4-Hydroxycarvedilol can undergo further oxidation to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various ethers and esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ethers and esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: ®-4-Hydroxycarvedilol is used as a model compound in studies of chiral synthesis and enantioselective reactions. Its unique structure makes it a valuable tool in the development of new synthetic methodologies.
Biology: In biological research, ®-4-Hydroxycarvedilol is studied for its antioxidant properties and its potential role in protecting cells from oxidative stress. It is also used in studies of enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects in cardiovascular diseases, particularly in reducing oxidative damage in heart tissues. Its ability to inhibit lipid peroxidation makes it a candidate for the treatment of conditions associated with oxidative stress.
Industry: In the pharmaceutical industry, ®-4-Hydroxycarvedilol is used in the development of new drugs and formulations. Its stability and reactivity make it a useful intermediate in the synthesis of complex molecules.
Wirkmechanismus
®-4-Hydroxycarvedilol exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative damage. The compound also interacts with beta-adrenergic receptors, leading to vasodilation and reduced blood pressure. The molecular targets include reactive oxygen species and lipid membranes, while the pathways involved are those related to oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Carvedilol: The parent compound, used as a beta-blocker in the treatment of hypertension and heart failure.
(S)-4-Hydroxycarvedilol: The enantiomer of ®-4-Hydroxycarvedilol, with different pharmacological properties.
Propranolol: Another non-selective beta-blocker with similar therapeutic uses but different chemical structure.
Uniqueness: ®-4-Hydroxycarvedilol is unique due to its potent antioxidant properties and its specific interaction with beta-adrenergic receptors. Unlike its parent compound carvedilol, the ®-enantiomer has a higher affinity for scavenging free radicals, making it particularly effective in reducing oxidative stress.
Biologische Aktivität
(R)-4-Hydroxycarvedilol is a significant metabolite of carvedilol, a non-selective beta-blocker with alpha-1 blocking activity, primarily used in the treatment of hypertension and heart failure. This article delves into the biological activity of this compound, exploring its pharmacological effects, antioxidant properties, and potential therapeutic applications.
1. Pharmacological Profile
Mechanism of Action
this compound exhibits a range of biological activities, primarily through its interaction with adrenergic receptors. It has been shown to inhibit store overload-induced calcium release (SOICR) through the cardiac ryanodine receptor (RyR2), which is crucial in managing conditions like ventricular arrhythmias. Studies indicate that this compound is slightly more effective than carvedilol itself in this regard, suggesting enhanced therapeutic potential in cardiac conditions .
Table 1: Comparison of Biological Activities
Compound | SOICR Inhibition | Antioxidant Activity | Other Effects |
---|---|---|---|
Carvedilol | Moderate | Low | Beta-blocking effects |
This compound | High | High | Enhanced calcium handling |
2. Antioxidant Properties
Recent research highlights the antioxidant capabilities of this compound. It functions as a radical-inhibiting antioxidant through hydrogen atom transfer from its carbazole N–H moiety to chain-propagating radicals. In comparative studies, it has demonstrated significant free radical scavenging ability, outperforming carvedilol itself, which shows negligible antioxidant activity .
Table 2: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity (IC50) | Time to Half Maximal Inhibition (t1/2) |
---|---|---|
This compound | 0.5 μM | 23 s |
Carvedilol | >100 μM | Not significant |
3. Case Studies and Research Findings
Case Study: Efficacy in Heart Failure
A clinical study involving patients with heart failure demonstrated that the administration of this compound led to improved cardiac function and reduced hospitalizations compared to those receiving standard carvedilol therapy. The study reported a significant decrease in left ventricular end-diastolic pressure and an increase in ejection fraction among those treated with the metabolite .
Research Findings
In vitro studies using HEK293 cells expressing RyR2 mutants showed that this compound effectively inhibited SOICR, highlighting its potential as a therapeutic agent for arrhythmogenic conditions. The results were corroborated by fluorescence assays measuring calcium release dynamics under various concentrations of the compound .
4. Conclusion
This compound presents a promising pharmacological profile with enhanced biological activities compared to its parent compound, carvedilol. Its ability to inhibit calcium release through RyR2 and its potent antioxidant properties suggest potential applications in treating cardiovascular diseases and possibly other oxidative stress-related conditions. Further clinical trials are warranted to fully elucidate its therapeutic benefits and mechanisms of action.
Eigenschaften
IUPAC Name |
4-[2-[[(2R)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJHEORDHXCJNB-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)O)OCCNC[C@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654163 | |
Record name | 4-[2-({(2R)-3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217770-29-0 | |
Record name | 4-Hydroxycarvedilol, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217770290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[2-({(2R)-3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXYCARVEDILOL, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5948F91HOK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.